molecular formula C16H11ClFNO3 B11288759 N-(3-chloro-4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(3-chloro-4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B11288759
M. Wt: 319.71 g/mol
InChI Key: QJRPKUWIBBTDRG-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzopyran ring system substituted with chloro and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-fluoroaniline with appropriate benzopyran derivatives under controlled conditions. The reaction conditions often involve the use of solvents like methylene chloride and catalysts such as oxalyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps like isolation and purification of intermediates, followed by final product formation under stringent conditions to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLORO-4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is unique due to its benzopyran ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H11ClFNO3

Molecular Weight

319.71 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C16H11ClFNO3/c17-12-8-10(5-6-13(12)18)19-15(20)14-7-9-3-1-2-4-11(9)16(21)22-14/h1-6,8,14H,7H2,(H,19,20)

InChI Key

QJRPKUWIBBTDRG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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